Product packaging for 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane(Cat. No.:CAS No. 1389264-35-0)

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane

Cat. No.: B1529585
CAS No.: 1389264-35-0
M. Wt: 156.18 g/mol
InChI Key: XZZAMVXWXHQBDF-UHFFFAOYSA-N
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Description

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.19 g/mol . It is a member of the azaspiro[4.5]decane family, a class of structures recognized in scientific research for their relevance in medicinal chemistry and as valuable scaffolds in organic synthesis . Spirocyclic frameworks like this one are frequently investigated as core structures in the development of pharmacologically active compounds. Scientific literature indicates that structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been studied for their potent inhibitory effect on neural calcium uptake, suggesting research applications in models of neuroprotection . Furthermore, such spiro[4,5]decane derivatives have been explored in patent literature for their potential use in pharmaceutical compositions, highlighting the continued research interest in this structural class . The compound is offered with a high purity level of 95% and is available for immediate shipment . As a specialized chemical building block, it is intended for use in discovery and development activities. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can access the compound's safety data sheet and specification sheet for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O2 B1529585 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane CAS No. 1389264-35-0

Properties

IUPAC Name

8-oxa-2,6-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-6-9-7(2-4-11-6)1-3-8-5-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZAMVXWXHQBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane is a synthetic compound that belongs to the spirocyclic class of compounds. Its unique molecular structure imparts distinctive chemical properties that are of interest in medicinal chemistry and biological research. This compound has garnered attention for its potential therapeutic effects, particularly in the context of neurological disorders and other medical applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2O2C_7H_{12}N_2O_2, with a molecular weight of approximately 144.18 g/mol. The spirocyclic structure consists of two interconnected rings, which can influence its biological activity by affecting how it interacts with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to significant biological effects.

Therapeutic Potential

Research has indicated several areas where this compound may exhibit therapeutic potential:

  • Neurological Disorders : Initial studies suggest that this compound may have neuroprotective effects, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Antimicrobial Activity : The compound has shown promise in vitro against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary research suggests that it may inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer drug.

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays : These assays assess the impact of the compound on cell survival across different cancer cell lines.
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in disease pathways has been evaluated.
  • Binding Affinity Studies : Research has focused on determining how well the compound binds to various receptors associated with neurological functions.

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
AntimicrobialE. coli25
AnticancerHeLa Cells15
NeuroprotectiveSH-SY5Y Cells20
Enzyme InhibitionAcetylcholinesterase30

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane and analogous spiro compounds:

Compound Name Molecular Formula Core Structure Heteroatoms Source/Origin Key Applications
This compound C₇H₁₂N₂O₂ Spiro[4.5]decane 2N, 1O Synthetic (ChemBK) Biochemical research, drug discovery
β-Vetivone ~C₁₅H₂₄O Spiro[4.5]decane None Natural (Vetiver oil) Phytoalexin, stress response in plants
8-Azaspiro[4.5]decane ~C₉H₁₇N Spiro[4.5]decane 1N Synthetic Medicinal chemistry intermediates
2-BOC-7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane C₁₂H₂₀N₂O₄ Spiro[4.5]decane 2N, 1O Synthetic (CymitQuimica) Protected intermediate for synthesis
Key Observations:

Heteroatom Content: The target compound contains two nitrogen atoms and one oxygen atom, making it more polar and reactive than carbocyclic spiro compounds like β-vetivone. In contrast, 8-azaspiro[4.5]decane has only one nitrogen atom, limiting its functional diversity compared to the target compound .

Natural vs. Synthetic Origin :

  • β-Vetivone , a spirovetivane sesquiterpene, is a natural product isolated from Vetiveria zizanioides. It functions as a phytoalexin, aiding plants in pathogen defense .
  • The target compound and its derivatives (e.g., the BOC-protected variant) are entirely synthetic, emphasizing their role in laboratory-based chemical research .

Functional Groups :

  • The 7-oxo group in the target compound introduces a ketone, enabling nucleophilic addition reactions. This contrasts with β-vetivone, which contains a simpler hydrocarbon backbone .
  • Derivatives like 2-BOC-7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane incorporate protective groups (BOC), making them suitable for stepwise synthetic protocols .

Preparation Methods

Synthesis via 4-Ethynyl-4-hydroxypiperidine Derivatives

One established method involves the reaction of a 4-ethynyl-4-hydroxypiperidine derivative with an isocyanate to yield a 4-carbamoyloxy-4-ethynylpiperidine intermediate, which is then cyclized to form the spiro compound.

Reaction steps:

Step Reaction Description Conditions Notes
1 4-ethynyl-4-hydroxypiperidine + R–NCO (isocyanate) → 4-carbamoyloxy-4-ethynylpiperidine Known organic synthesis methods (e.g., Houben-Weyl Vol. VIII/3) Forms intermediate (V)
2 Cyclization of intermediate (V) in acidic medium (presence of dry hydrogen halide) Inert organic solvent (ethers like diethyl ether, dioxane), temperature 40°C to boiling point Produces 2-imino-1,3-dioxolane derivative salt (VI)
3 Hydrolysis of salt (VI) with water Aqueous medium Yields final spiro compound (I)

Alternatively, cyclization can be performed in basic medium if the target spiro compound contains an >NR group instead of oxygen.

Synthesis via 4-Acetyl-4-hydroxypiperidine Derivatives

Another route uses 4-acetyl-4-hydroxypiperidine derivatives reacted with isocyanates to form 4-acetyl-4-carbamoyloxypiperidine intermediates, which are then cyclized.

Step Reaction Description Conditions Notes
1 4-acetyl-4-hydroxypiperidine + R–NCO → 4-acetyl-4-carbamoyloxypiperidine (VIII) Standard condensation methods Intermediate formed without isolation
2 Cyclization of (VIII) in presence of base Solvents: aliphatic alcohols (methanol, ethanol), hydrocarbons (benzene, toluene), or acid amides Base catalysts include alkali metal acetates, carbonates, tertiary amines

The cyclization may be carried out under inert atmosphere (argon or nitrogen) and at temperatures ranging from room temperature to boiling point of the solvent.

Cyclization Conditions and Solvent Effects

  • Solvents: Ethers (diethyl ether, dioxane), alcohols (ethanol, propanol), hydrocarbons (benzene, toluene), ketones (acetone), and acid amides (dimethylformamide) are commonly employed.
  • Catalysts: Alkali metal iodides can catalyze the reaction; bases like pyridine, tripropylamine, or picoline serve as catalysts and solvents.
  • Atmosphere: Reactions are preferably conducted under inert gases (nitrogen or argon) to prevent side reactions.
  • Temperature: Typically between room temperature and the boiling point of the reaction mixture, often around 40°C to 100°C.

Functional Group Transformations

  • Dehydration: Compounds containing hydroxyl and methyl groups can be dehydrated to form methylene groups using reagents like isocyanates, carboxylic acids, acid anhydrides, Lewis acids, or sulfuric acid.
  • Hydration: Water addition reactions can reverse dehydration, allowing functional group modulation.
  • Salt Formation: The spiro compound is often isolated as acid addition salts, which can be converted back to the free base by standard methods.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Cyclization Medium Catalysts/Base Temperature Notes
A 4-Ethynyl-4-hydroxypiperidine Isocyanate (R–NCO) Acidic (dry hydrogen halide) Acid catalyst 40°C to reflux Intermediate cyclized without isolation
B 4-Ethynyl-4-hydroxypiperidine Isocyanate (R–NCO) Basic medium Alkali metal acetates, pyridine Room temp to reflux Alternative cyclization for >NR group
C 4-Acetyl-4-hydroxypiperidine Isocyanate (R–NCO) Basic medium Organic bases (pyridine, tripropylamine) Room temp to reflux Direct cyclization in same reaction mixture
D Spiro compound with hydroxyl/methyl groups Dehydrating agents (Lewis acids, acids) Organic solvent None or acid catalyst Room temp to reflux Dehydration to methylene group

Research Findings and Practical Considerations

  • The cyclization step is critical for spiro ring formation and can be finely tuned by choice of acid/base catalyst and solvent to optimize yield and purity.
  • Use of inert atmosphere minimizes oxidation or unwanted side reactions.
  • Direct cyclization without intermediate isolation streamlines synthesis and improves efficiency.
  • Dehydration/hydration steps provide versatility in functional group manipulation for derivative synthesis.
  • The methods are adaptable for producing various derivatives by changing substituents on the starting piperidine or isocyanate reagents.

Q & A

Q. What are the standard synthetic protocols for 7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization reactions between precursors like 2-oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-ylamines. Key reagents include nucleophiles (e.g., pyrrolidine) and oxidizing agents (e.g., hydrogen peroxide). Reaction temperature and solvent polarity significantly affect yield and purity. For example, ethanol or methanol as solvents can enhance solubility of intermediates, while controlled pH avoids undesired by-products . Characterization via melting point analysis, elemental analysis, and IR spectroscopy ensures structural validation .

Q. Which spectroscopic methods are essential for characterizing spiro compounds, and how should conflicting data be addressed?

Infrared (IR) spectroscopy identifies carbonyl and amide functional groups (e.g., 7-oxo and diaza motifs), while UV-Vis spectroscopy monitors conjugation effects in aromatic substituents. Elemental analysis verifies empirical formulas. If discrepancies arise (e.g., IR vs. UV-Vis absorption bands), cross-validation with nuclear magnetic resonance (NMR) or X-ray crystallography is recommended to resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use fume hoods to avoid inhalation, wear nitrile gloves, and employ dust-control measures during synthesis. In case of exposure, rinse affected areas with water for 15 minutes and consult medical professionals. Avoid aqueous waste disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms for spiro compound formation be elucidated when intermediates are unstable?

Kinetic studies using stopped-flow techniques or in-situ monitoring (e.g., Raman spectroscopy) can track transient intermediates. Computational modeling (DFT calculations) predicts transition states and validates proposed pathways. For example, pyrrolidine’s nucleophilic attack on carbonyl groups in spiro precursors can be modeled to explain regioselectivity .

Q. What strategies optimize catalytic conditions for spiro compound synthesis while minimizing by-products?

Design of Experiments (DoE) methodologies, such as factorial design, systematically evaluate variables (catalyst loading, solvent ratio). For instance, palladium-catalyzed cross-coupling in tetrahydrofuran (THF) at 60°C reduces dimerization. High-performance liquid chromatography (HPLC) monitors reaction progress, and column chromatography isolates pure products .

Q. How does the spirocyclic structure influence conformational stability compared to linear analogs?

X-ray crystallography reveals restricted rotation in the spiro core, enhancing rigidity. Comparative studies using dynamic NMR or variable-temperature experiments quantify energy barriers to ring flipping. For example, this compound exhibits higher thermal stability than non-spiro analogs due to reduced steric strain .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound as a RIPK1 inhibitor?

Use fluorescence polarization assays to measure binding affinity to RIPK1’s kinase domain. Cell-based assays (e.g., TNF-α-induced necroptosis in HT-29 cells) validate inhibition efficacy. Dose-response curves (IC50) and Western blotting confirm downstream pathway modulation (e.g., phosphorylation of MLKL) .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference spectral data (e.g., IR vs. NMR) and employ hyphenated techniques (LC-MS) to resolve ambiguities .
  • Experimental Design : Prioritize reproducibility by documenting solvent purity, reaction atmosphere (N2/Ar), and catalyst batch numbers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane
Reactant of Route 2
7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane

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